molecular formula C13H16N2O3S B2363217 (3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-15-5

(3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2363217
CAS RN: 851863-15-5
M. Wt: 280.34
InChI Key: BZHYFYSWZCZWDP-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethylamine is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as bromination and demethylation . For example, (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its two derivatives with bromine were synthesized from reactions such as bromination and demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1H NMR, 13C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes like the Povarov cycloaddition reaction and N-furoylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the molecular weight of 3,4-Dimethoxyphenethylamine is 181.23 g/mol .

Scientific Research Applications

Synthesis and Derivatives

  • Facile Synthesis of New Derivatives : A study described the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety, which is related to the compound (Mabkhot et al., 2010).
  • Antioxidant and Antimicrobial Activities : Research has been conducted on the synthesis of derivatives with antioxidant and antimicrobial activities, highlighting the potential biomedical applications of such compounds (Bassyouni et al., 2012).
  • Selective O-Demethylation : A study investigated the selective O-demethylation during the bromination of a similar compound, showcasing the chemical reactivity and modification potential of such molecules (Çetinkaya et al., 2011).

Biochemical Properties and Applications

  • Anticancer Potential : Certain derivatives of the compound have been designed and synthesized as biologically stable derivatives, showing promise as anticancer agents (Hayakawa et al., 2004).
  • Molecular Docking Studies : Molecular docking studies of similar compounds have been performed to understand their potential as anticancer and antimicrobial agents, demonstrating the compound's relevance in drug discovery (Katariya et al., 2021).

Chemical Properties and Reactions

  • Photochromism and Chemical Reactions : The photochromism and chemical reactions of dimers of similar compounds have been studied, indicating the compound's potential in material science and chemical engineering (Bai et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds is not well understood and may vary depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards of similar compounds can vary widely depending on the specific compound. For example, 3,4-Dimethoxyphenethylamine is known to be an allergen . Always refer to the safety data sheet (SDS) for specific information on hazards, handling, and disposal .

Future Directions

Future research on similar compounds could focus on their potential therapeutic applications. For example, N-(tetrahydroquinolin-1-yl) amide compounds can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-10-5-4-9(8-11(10)18-2)12(16)15-7-6-14-13(15)19-3/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHYFYSWZCZWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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